

# 5-Chloro-1,3-thiazol-2-amine CAS number 41663-73-4

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloro-1,3-thiazol-2-amine

Cat. No.: B1585006

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-1,3-thiazol-2-amine** (CAS: 41663-73-4): A Key Building Block in Medicinal Chemistry

## Introduction and Strategic Overview

**5-Chloro-1,3-thiazol-2-amine** is a halogenated heterocyclic compound built upon the 2-aminothiazole scaffold. This core structure is a "privileged" motif in medicinal chemistry, appearing in a multitude of biologically active agents due to its ability to form key hydrogen bond interactions with protein targets.<sup>[1][2]</sup> The strategic placement of a chlorine atom at the 5-position transforms this simple scaffold into a versatile and highly valuable building block for drug discovery and development.

From the perspective of a senior application scientist, the utility of this molecule lies not just in its intrinsic structure but in its predictable and exploitable reactivity. The chlorine atom serves as a synthetic handle for late-stage functionalization via modern cross-coupling methodologies, while the exocyclic and endocyclic nitrogens of the aminothiazole system offer distinct opportunities for derivatization.<sup>[3][4]</sup> This guide provides an in-depth analysis of the synthesis, reactivity, and application of **5-Chloro-1,3-thiazol-2-amine**, designed for researchers and professionals engaged in the synthesis of novel chemical entities.

## Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for **5-Chloro-1,3-thiazol-2-amine** are

summarized below. It is noteworthy that experimental data for physical properties such as melting and boiling points are not consistently reported in publicly available databases.[\[5\]](#)

Property	Value	Source
CAS Number	41663-73-4	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>3</sub> H <sub>3</sub> ClN <sub>2</sub> S	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	134.59 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
IUPAC Name	5-chloro-1,3-thiazol-2-amine	<a href="#">[6]</a>
SMILES	NC1=NC=C(Cl)S1	<a href="#">[5]</a>
InChIKey	SWQWTDAWUSBMGA-UHFFFAOYSA-N	<a href="#">[5]</a> <a href="#">[6]</a>
MDL Number	MFCD01681563	<a href="#">[5]</a>

## Synthesis and Purification Protocol

The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch thiazole synthesis.[\[8\]](#) This methodology involves the condensation of an  $\alpha$ -haloketone or  $\alpha$ -haloaldehyde with a thiourea. For the synthesis of the title compound, a logical precursor would be a 2,3-dihalopropionaldehyde or a related three-carbon electrophile that can react with thiourea to form the 2-amino-5-chlorothiazole ring system.

## Rationale for Synthetic Strategy

The Hantzsch synthesis is a robust and reliable method for constructing the thiazole ring. The choice of thiourea as the source of the N-C-S fragment is cost-effective and efficient. The key is selecting the appropriate  $\alpha$ -halocarbonyl component. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl-adjacent carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

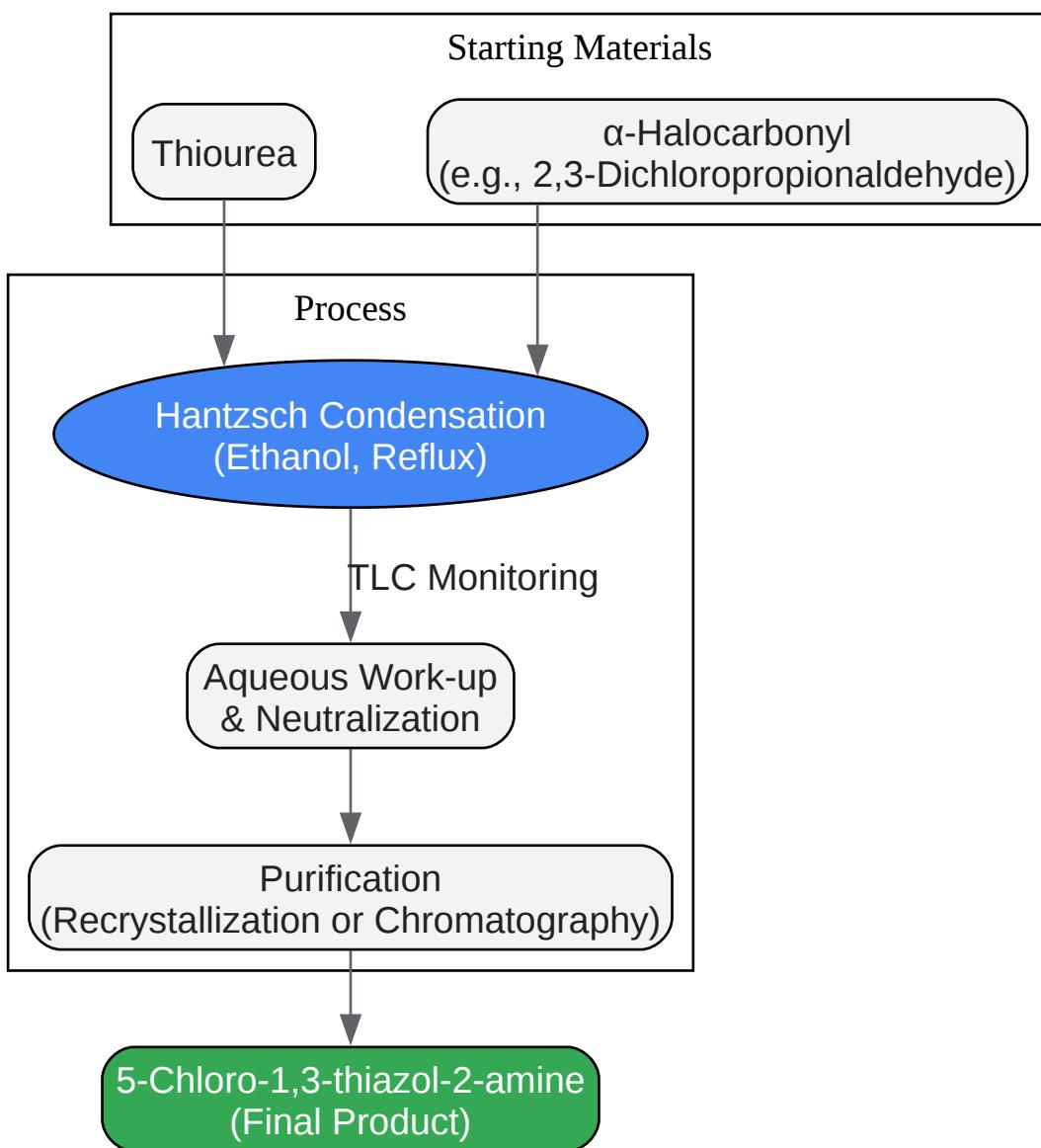
## Generalized Experimental Protocol

This protocol is a representative methodology based on established Hantzsch synthesis principles, as a specific, detailed synthesis for this exact CAS number is not readily available in

the provided search results.

- Reaction Setup: To a stirred solution of thiourea (1.0 equivalent) in a suitable solvent such as absolute ethanol or DMF in a three-necked flask equipped with a reflux condenser, add the  $\alpha$ -halocarbonyl precursor (e.g., 2,3-dichloropropionaldehyde, 1.0 equivalent) dropwise at room temperature.
  - Causality: Ethanol is a common solvent that facilitates the dissolution of both reactants and is relatively inert under these conditions. The dropwise addition helps to control any initial exotherm.
- Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
  - Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC monitoring is critical to determine the point of maximum product formation and avoid degradation from prolonged heating.
- Work-up and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. Otherwise, neutralize the reaction mixture with a mild base such as aqueous sodium bicarbonate solution. The product may precipitate upon neutralization.
  - Causality: The reaction often produces the hydrohalide salt of the aminothiazole, which is typically more soluble. Neutralization deprotonates the amine, decreasing its aqueous solubility and facilitating its precipitation or extraction.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
  - Causality: Recrystallization is an effective method for purifying solid compounds by exploiting differences in solubility between the product and impurities at different temperatures. Column chromatography provides a higher degree of purification if needed.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Hantzsch synthesis of **5-Chloro-1,3-thiazol-2-amine**.

## Chemical Reactivity and Derivatization Potential

The synthetic value of **5-Chloro-1,3-thiazol-2-amine** stems from its multiple reactive sites, which can be addressed with high selectivity. The molecule's reactivity is dominated by the nucleophilic character of the two nitrogen atoms and the susceptibility of the C5-chloro group to substitution and cross-coupling reactions.<sup>[4][9]</sup>

## The Ambident Nucleophilicity of the Amine Group

2-Aminothiazole is an ambident nucleophile, meaning it can react at either the exocyclic amino nitrogen (-NH<sub>2</sub>) or the endocyclic ring nitrogen (N-3).[\[4\]](#)

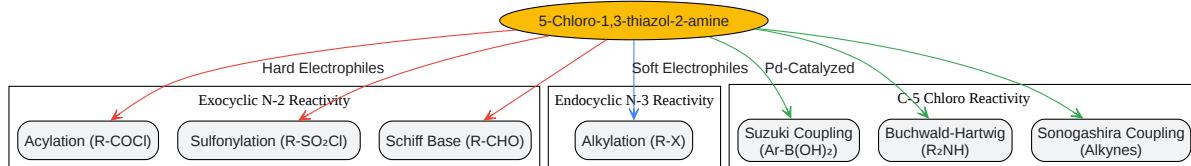
- Exocyclic Nitrogen (N-2): This site is generally favored for reactions with "hard" electrophiles like acyl chlorides and sulfonyl chlorides, leading to the formation of stable amides and sulfonamides. This is the most common site of reaction under neutral or mildly basic conditions.[\[4\]](#)
- Endocyclic Nitrogen (N-3): This site is favored for reactions with "soft" electrophiles like alkyl halides, particularly in the absence of strong bases.[\[4\]](#) The resulting N-alkylation can sometimes be followed by rearrangement.

## The C-5 Chloro Group: A Gateway to Complexity

The chlorine atom at the C-5 position is the molecule's most powerful feature for building molecular complexity. It serves as an excellent leaving group in two major classes of reactions:

- Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar): While less common for simple thiazoles, S<sub>n</sub>Ar reactions can occur with potent nucleophiles under forcing conditions.
- Metal-Catalyzed Cross-Coupling: This is the premier application of the C-5 chloro group. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This allows for the direct and controlled formation of C-C, C-N, and C-O bonds, enabling the synthesis of vast libraries of analogues for structure-activity relationship (SAR) studies.[\[3\]](#)

## Reactivity Map

[Click to download full resolution via product page](#)

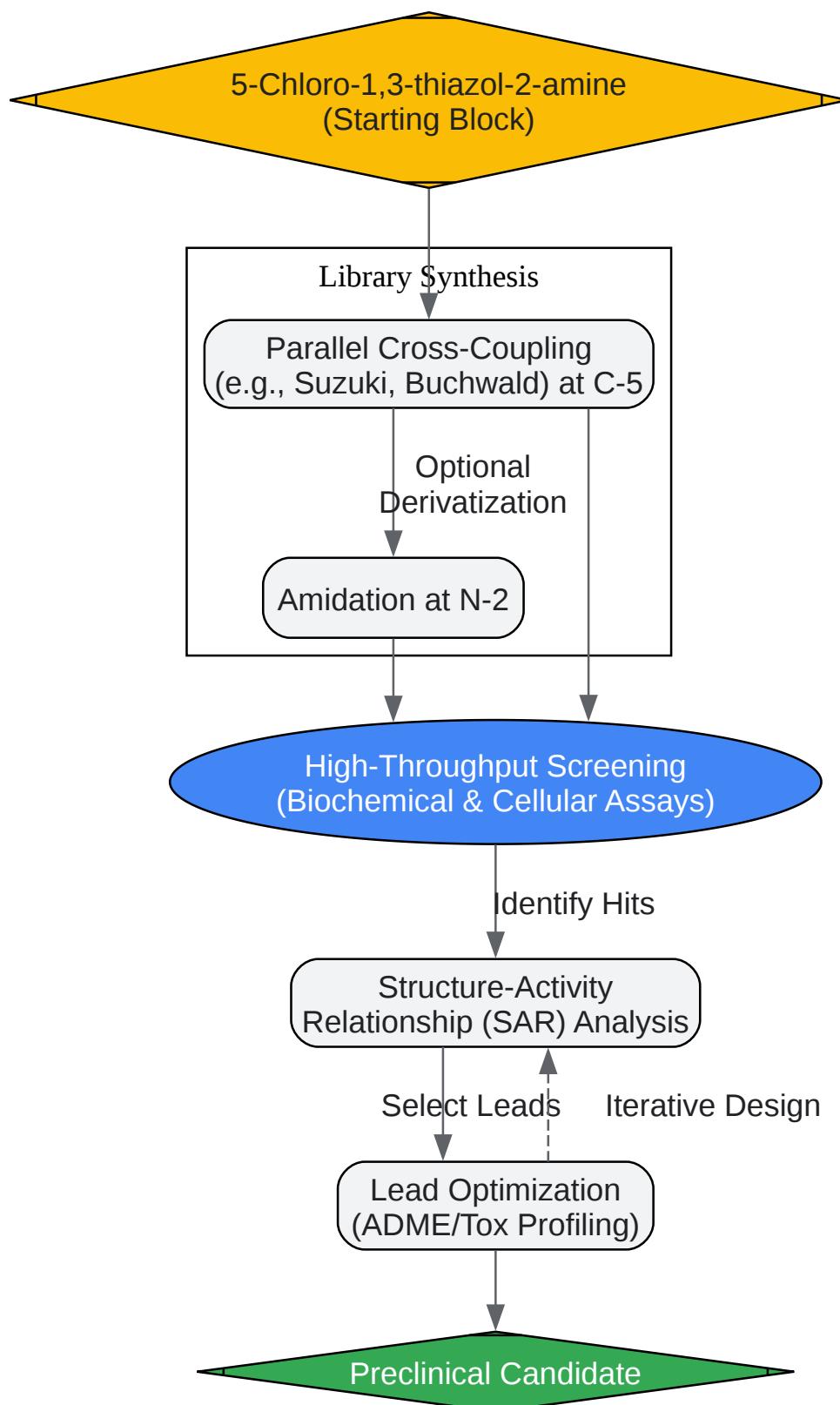
Caption: Key reactivity sites on the **5-Chloro-1,3-thiazol-2-amine** scaffold.

## Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone of modern kinase inhibitor design.<sup>[1]</sup> A prominent example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).<sup>[1]</sup> While Dasatinib itself does not contain a 5-chloro substituent, its discovery process highlights the importance of derivatizing the 2-aminothiazole core to achieve high potency and selectivity.

**5-Chloro-1,3-thiazol-2-amine** is an ideal starting point for a lead optimization campaign. The C-5 position provides a clear vector for exploring the SAR of a target protein's active site. A typical workflow would involve using the C-5 chloro group to introduce a diverse range of substituents via parallel synthesis and cross-coupling reactions, while the N-2 amine can be functionalized to modulate solubility or engage in additional hydrogen bonding.

## Drug Discovery Workflow Example

[Click to download full resolution via product page](#)

Caption: A drug discovery workflow utilizing **5-Chloro-1,3-thiazol-2-amine** as a core building block.

## Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. **5-Chloro-1,3-thiazol-2-amine** is classified as hazardous.<sup>[7]</sup> All personnel should consult the full Safety Data Sheet (SDS) before handling and must use appropriate Personal Protective Equipment (PPE).

GHS Classification	Hazard Statement	Precautionary Code
Acute toxicity, oral (Category 4)	H302: Harmful if swallowed	P270, P301+P317
Skin corrosion/irritation (Category 2)	H315: Causes skin irritation	P280
Serious eye damage/eye irritation (Category 2A)	H319: Causes serious eye irritation	P280, P305+P351+P338
Specific target organ toxicity, single exposure (Category 3)	H335: May cause respiratory irritation	P261, P304+P340

### Standard Handling Protocol:

- Engineering Controls: Handle exclusively in a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Amino-5-chlorothiazole | C3H3ClN2S | CID 38942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aaronchem.com [aaronchem.com]
- 8. derpharmacelica.com [derpharmacelica.com]
- 9. 2-aminothiazole—Application, Synthesis, Reaction etc. \_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloro-1,3-thiazol-2-amine CAS number 41663-73-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585006#5-chloro-1-3-thiazol-2-amine-cas-number-41663-73-4]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)